molecular formula C79H119N5O31 B10858678 (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide CAS No. 202748-83-2

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide

Cat. No.: B10858678
CAS No.: 202748-83-2
M. Wt: 1634.8 g/mol
InChI Key: VUJFLULIGNDMNL-VJVWVGQESA-N
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Description

SPK-843: , also known by its code name AMCIPATRICIN , represents a significant breakthrough in antifungal treatment. It is a semi-synthetic, water-soluble polyene antibiotic. The compound is derived from SPA-S-752 , which itself originates from an amide derivative of partricin A produced by a mutant strain of Streptomyces aureofaciens . Clinical trials are currently underway to evaluate its therapeutic efficacy for deep-seated mycoses.

Preparation Methods

The synthetic routes for SPK-843 involve its transformation from SPA-S-752. The compound is obtained as a water-soluble diascorbate salt. Unfortunately, specific reaction conditions and industrial production methods are not widely available in the literature at this time.

Chemical Reactions Analysis

SPK-843 exhibits dose-dependent efficacy in murine pulmonary aspergillosis models. It undergoes interactions with fungal pathogens, including Candida spp. , Cryptococcus neoformans , and Aspergillus spp. . While detailed reagents and conditions are not explicitly documented, its in vitro inhibitory activity is comparable to or better than that of amphotericin B (AMB) .

Scientific Research Applications

    Chemistry: Its antifungal properties make it valuable for drug development and chemical research.

    Biology: Researchers explore its effects on fungal cell membranes and potential mechanisms of resistance.

    Medicine: SPK-843 may offer an alternative to existing antifungal drugs with fewer side effects.

    Industry: Its broad-spectrum activity could impact pharmaceuticals and agriculture.

Mechanism of Action

The exact mechanism by which SPK-843 exerts its antifungal effects remains an active area of investigation. It likely involves interactions with fungal cell membranes, disrupting their integrity and function. Further studies are needed to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

CAS No.

202748-83-2

Molecular Formula

C79H119N5O31

Molecular Weight

1634.8 g/mol

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide

InChI

InChI=1S/C67H103N5O19.2C6H8O6/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45;2*7-1-2(8)5-3(9)4(10)6(11)12-5/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82);2*2,5,7-10H,1H2/b10-9+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+;;/t42-,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64-,66-,67+;2*2-,5+/m000/s1

InChI Key

VUJFLULIGNDMNL-VJVWVGQESA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)NC(=O)CN(C)C)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

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